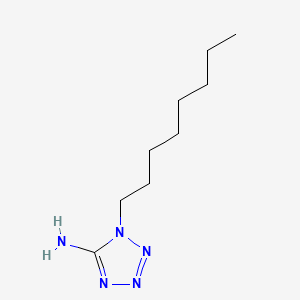
1H-Tetrazol-5-amine, 1-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazol-5-amine, 1-octyl- is a derivative of tetrazole, a nitrogen-rich heterocyclic compound Tetrazoles are known for their diverse biological applications and are used extensively in material and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1H-Tetrazol-5-amine, 1-octyl- can be synthesized through various methods. One common approach involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by ytterbium triflate. Another method uses the powerful diazotizing reagent fluorosulfonyl azide to transform amidines and guanidines into tetrazole derivatives under mild conditions . Additionally, the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts can produce 1H-tetrazoles .
Industrial Production Methods
Industrial production of 1H-Tetrazol-5-amine, 1-octyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis and heterogeneous catalysts has been explored to enhance the efficiency and eco-friendliness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1H-Tetrazol-5-amine, 1-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the attached octyl group.
Substitution: Substitution reactions, such as N-arylation, can introduce new functional groups to the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, fluorosulfonyl azide, and zinc salts. Reaction conditions often involve the use of catalysts such as ytterbium triflate and microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions can produce N-aryl tetrazole derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
1H-Tetrazol-5-amine, 1-octyl- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1H-Tetrazol-5-amine, 1-octyl- involves its interaction with molecular targets and pathways. The compound’s nitrogen-rich structure allows it to act as a versatile pharmacophore, interacting with various enzymes and receptors. For example, it can inhibit DNA topoisomerase IV and gyrase, leading to antimicrobial effects . The presence of the octyl group can enhance the compound’s lipophilicity, facilitating its penetration through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
1H-Tetrazol-5-amine, 1-octyl- can be compared with other tetrazole derivatives, such as:
5-Amino-1H-tetrazole: A simpler tetrazole derivative without the octyl group, used in similar applications but with different chemical properties.
5-Substituted 1H-tetrazoles: A broad class of compounds with various substituents, each with unique properties and applications.
1H-Tetrazol-5-ylamine: Another tetrazole derivative with different substituents, used in coordination chemistry and material science.
Propiedades
Número CAS |
62654-16-4 |
|---|---|
Fórmula molecular |
C9H19N5 |
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
1-octyltetrazol-5-amine |
InChI |
InChI=1S/C9H19N5/c1-2-3-4-5-6-7-8-14-9(10)11-12-13-14/h2-8H2,1H3,(H2,10,11,13) |
Clave InChI |
LENVMHVEFPRXPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C(=NN=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



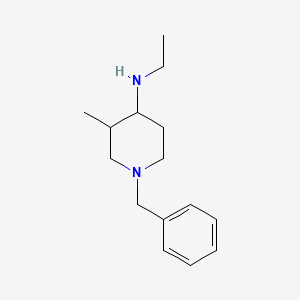
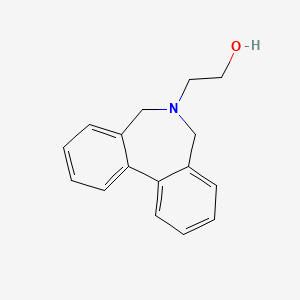

![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)

![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)

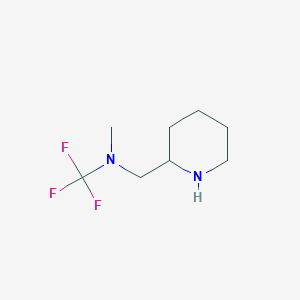


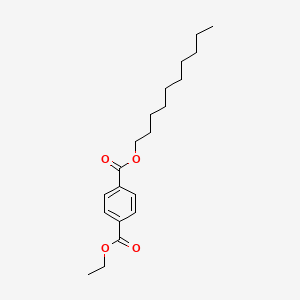
![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)
